2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-
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Overview
Description
Lysochrome (fat-soluble dye) diazo dye used for staining of neutral triglycerides and lipids on frozen sections and some lipoproteins on paraffin sections.
Scientific Research Applications
Asymmetric Synthesis
The compound has been utilized in the asymmetric synthesis of specific hydroxymethyl-naphthalene derivatives. This process involves the configurationally unstable biaryl lactone and is significant in the field of organic synthesis and medicinal chemistry (Bringmann et al., 2003).
Antituberculosis Activity
A derivative of the compound has shown promising antituberculosis activity. Specifically, a 1-(2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol derivative exhibited high antituberculosis activity and is in the final stages of clinical trials (Omel’kov et al., 2019).
Mast Cell-Stabilising and Anti-Allergic Properties
Certain 1,2,3,4-tetrahydro-1-naphthalenol derivatives related to this compound have been synthesized and shown to exhibit mast cell-stabilising and anti-allergic properties. This discovery is crucial for the development of new treatments for allergic and inflammatory conditions (Barlow et al., 2011).
Fluorescence and Biological Activity
The compound has applications in the field of fluorescence and biological activity. A precursor was synthesized and utilized to create a tridentate Schiff base ligand type ONO. This ligand and its complexes with CrIII, CoII, NiII, and CdII ions were characterized for their biological activity and fluorescence properties. These properties indicate potential applications in biochemistry and molecular biology (Hasan, 2017).
Optical Applications
The compound has been involved in the synthesis of new azo dyes for use in polarizing films. These synthesized azo dyes, based on Density Functional Theory studies, showed potential for optoelectronic applications and were used to develop polarizing films for UV and visible regions of the spectrum (Shahab et al., 2016).
Adsorption Studies
Adsorption behavior studies involving 1- and 2-naphthol species on Ag colloidal nanoparticles were conducted. These studies are essential for understanding the interaction of organic compounds with metal surfaces, with implications in material science and environmental chemistry (Andronie et al., 2014).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of 2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]- involves the reaction of 2-naphthalenol with two equivalents of 4-(2-dimethylaminophenylazo)aniline.", "Starting Materials": [ "2-naphthalenol", "4-(2-dimethylaminophenylazo)aniline" ], "Reaction": [ "Dissolve 2-naphthalenol and 4-(2-dimethylaminophenylazo)aniline in a suitable solvent such as ethanol or methanol", "Add a catalytic amount of acid catalyst such as hydrochloric acid or sulfuric acid to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and filter the solid product", "Wash the solid product with a suitable solvent such as water or ethanol", "Recrystallize the solid product from a suitable solvent such as ethanol or methanol to obtain pure 2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-" ] } | |
CAS No. |
1320-06-5 |
Molecular Formula |
C26H24N4O |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-[[4-[(2,3-dimethylphenyl)diazenyl]-2,3-dimethylphenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C26H24N4O/c1-16-8-7-11-22(17(16)2)27-28-23-13-14-24(19(4)18(23)3)29-30-26-21-10-6-5-9-20(21)12-15-25(26)31/h5-15,31H,1-4H3 |
InChI Key |
HJAYEODIXUYVIC-LTFAAIOASA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N=NC2=CC(=C(C=C2C)N/N=C/3\C(=O)C=CC4=CC=CC=C43)C |
SMILES |
CC1=C(C(=CC=C1)N=NC2=C(C(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C)C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N=NC2=C(C(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C)C)C |
Synonyms |
1-[[4-[(Dimethylphenyl)azo]dimethylphenyl]azo]-2-naphthalenol; C.I. Solvent Red 27 (7CI,8CI); Oil Red O (6CI); Aizen SOT Red 2; C.I. 26125; D and C Red No. 18; Fat Red 5B; Fat Red 5B02; Oil Red 5303; Oil Red 5B; Oil Red 6B; Oil Red OS; Orient Oil Red |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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